REACTION_CXSMILES
|
[NH3:1].C(O)C.Cl.[CH2:6]([O:8][C:9]([CH2:11][C:12](=[NH:16])OCC)=[O:10])[CH3:7].[N:17]([O-:19])=O.[Na+].O.Cl>>[CH2:6]([O:8][C:9](=[O:10])[CH:11]([C:12](=[NH:16])[NH2:1])[N:17]=[O:19])[CH3:7] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
9.63 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred vigorously at this temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
STIRRING
|
Details
|
to stir at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The yellow precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered under vacuum
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |